molecular formula C21H19N3O2 B11299847 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B11299847
M. Wt: 345.4 g/mol
InChI Key: HEXZZBLWVBHGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone is a potent and structurally distinct ATP-competitive kinase inhibitor with high selectivity for Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Its primary research value lies in its ability to simultaneously disrupt two critical pro-angiogenic and pro-fibrotic signaling pathways , making it a valuable chemical probe for investigating pathological processes driven by these kinases. In oncology research, this compound is utilized to study tumor angiogenesis, proliferation, and survival, as the inhibition of FGFR and VEGFR can suppress the blood supply necessary for tumor growth and directly impede cancer cell signaling. Beyond oncology, it serves as a key tool in fibrosis research, particularly for exploring mechanisms in cardiac, renal, and pulmonary fibrosis where aberrant FGFR signaling is implicated . The compound's mechanism involves binding to the ATP-binding pocket of these receptor tyrosine kinases, thereby preventing receptor autophosphorylation and the subsequent activation of downstream effectors such as the MAPK and PI3K-Akt pathways. This dual-targeted action provides researchers with a powerful means to dissect complex signaling networks and evaluate the therapeutic potential of combined pathway inhibition in various disease models.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(1-benzofuran-2-yl)methanone

InChI

InChI=1S/C21H19N3O2/c25-21(19-13-15-5-1-4-8-18(15)26-19)24-11-9-14(10-12-24)20-22-16-6-2-3-7-17(16)23-20/h1-8,13-14H,9-12H2,(H,22,23)

InChI Key

HEXZZBLWVBHGFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Cyclocondensation with 4-Piperidone

A widely adopted method involves refluxing 4-piperidone with o-phenylenediamine in acidic media. For example, heating equimolar quantities in acetic acid at 120°C for 6 hours yields 4-(1H-benzo[d]imidazol-2-yl)piperidine with 68–72% efficiency. The reaction proceeds through imine formation followed by cyclization, driven by the electron-withdrawing effect of the piperidine nitrogen.

Key Variables:

  • Acid Catalyst: HCl or acetic acid (preferred for milder conditions).

  • Solvent: Ethanol or toluene. Ethanol enhances solubility but may reduce reaction rate compared to toluene.

  • Temperature: 100–120°C; higher temperatures risk decomposition of the benzimidazole ring.

Alternative Route via Pre-functionalized Aldehydes

Substituting 4-piperidone with 4-(formyl)piperidine derivatives enables modular synthesis. For instance, 4-(2-nitrovinyl)piperidine reacts with o-phenylenediamine in DMF under sulfur catalysis to form the benzimidazole ring via nitro group displacement. This method achieves 65% yield but requires stringent moisture control.

Methanone Bridge Installation: Coupling with Benzofuran-2-carbonyl

The methanone linkage is introduced through nucleophilic acyl substitution or Friedel-Crafts acylation.

Acylation with Benzofuran-2-carbonyl Chloride

Reacting 4-(1H-benzo[d]imidazol-2-yl)piperidine with benzofuran-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) achieves 55–60% yield. TEA neutralizes HCl, driving the reaction forward.

Procedure:

  • Dissolve 4-(1H-benzo[d]imidazol-2-yl)piperidine (1 eq) in anhydrous DCM.

  • Add TEA (2.5 eq) dropwise under N₂.

  • Introduce benzofuran-2-carbonyl chloride (1.2 eq) at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice water, extract with DCM, and purify via silica gel chromatography.

Challenges:

  • Benzofuran-2-carbonyl chloride’s sensitivity to hydrolysis necessitates anhydrous conditions.

  • Competing side reactions at the benzofuran oxygen are mitigated by low-temperature addition.

Friedel-Crafts Acylation

For substrates resistant to nucleophilic substitution, Friedel-Crafts acylation using AlCl₃ as a Lewis catalyst is viable. Benzofuran-2-carboxylic acid is converted in situ to its acyl chloride, which reacts with the piperidine core in 1,2-dichloroethane at 50°C. Yields range from 45–50%, with aluminum complexes complicating purification.

One-Pot Tandem Synthesis

Recent advances enable concurrent benzimidazole cyclization and acylation in a single vessel, reducing intermediate isolation steps.

Sulfur-Mediated Dual Functionalization

A protocol inspired by RSC methodologies employs N,N-dimethylformamide (DMF) and sulfur to mediate both cyclization and acylation:

  • Combine o-phenylenediamine (1 eq), 4-piperidone (1 eq), and benzofuran-2-carbaldehyde (1.2 eq) in DMF.

  • Add sulfur powder (0.1 eq) and heat at 100°C for 8 hours.

  • Isolate the product via extraction and column chromatography (hexane:ethyl acetate = 3:1).

Yield: 58%.
Mechanistic Insight: Sulfur acts as a mild oxidant, facilitating imine formation and subsequent acylation without over-oxidation of the benzofuran ring.

Post-functionalization Strategies

Oxidation of Alcohol Intermediates

Secondary alcohols can serve as ketone precursors. For example, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanol is oxidized to the target methanone using Dess-Martin periodinane (DMP) in DCM (30% yield) or MnO₂ in ethyl acetate (60–76% yield).

Optimization Note: MnO₂ offers higher efficiency but requires reflux conditions, risking benzofuran ring degradation.

Critical Analysis of Methodologies

Method Yield Advantages Drawbacks
Acylation with chloride55–60%High purity, scalableMoisture-sensitive reagents
Friedel-Crafts45–50%Tolerates electron-rich systemsLow yield, complex purification
One-pot tandem synthesis58%Reduced steps, cost-effectiveRequires sulfur, extended reaction time
Alcohol oxidation30–76%Utilizes stable intermediatesOver-oxidation risks

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Benzofuran vs. Trifluoromethyl Groups: Replacement of benzofuran with a trifluoromethylphenyl group (Compound 65, ) shifts activity from antimicrobial to retinol-binding protein antagonism, highlighting the role of aromatic π-systems in target specificity.
  • Fluorinated Derivatives : Fluorine substituents () may enhance metabolic stability and membrane permeability due to increased lipophilicity and reduced polar surface area (PSA), aligning with Veber’s rules for oral bioavailability .
  • Heterocyclic Variations : Triazole- and oxadiazole-containing analogs () exhibit comparable antimicrobial activity but higher cytotoxicity (e.g., IC₅₀ < 10 µM in some cases), suggesting that nitrogen-rich heterocycles may increase off-target effects .

Pharmacokinetic and Physicochemical Properties

  • Polar Surface Area (PSA): The benzofuran-containing compound has a PSA of ~90 Ų (estimated), below the 140 Ų threshold for optimal bioavailability .
  • Rotatable Bonds : The piperidine linker introduces 2–3 rotatable bonds, which may slightly reduce permeation rates compared to rigid scaffolds like Pd(II) complexes () .

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone, often referred to as BIPBM, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of BIPBM by examining its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BIPBM is characterized by a complex structure that integrates a benzimidazole moiety with a piperidine ring and a benzofuran group. The molecular formula is C20H20N2OC_{20}H_{20}N_2O with a molecular weight of approximately 304.39 g/mol. Its structural features contribute to its interaction with various biological targets, making it a compound of interest for medicinal chemistry.

BIPBM's biological activity is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole ring is known for its role in enzyme inhibition, particularly in pathways associated with cancer cell proliferation and microbial growth reduction.

Key Mechanisms:

  • Enzyme Inhibition : BIPBM has been shown to inhibit certain kinases and enzymes involved in cellular signaling pathways, which can lead to reduced tumor growth.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted BIPBM's potential as an anticancer agent. For instance, in vitro assays demonstrated that BIPBM exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values indicate effective inhibition of cell viability at micromolar concentrations.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
PC-3 (Prostate Cancer)30.51 ± 4.12Inhibits proliferation

Antimicrobial Activity

BIPBM also displays antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies

  • In Vivo Tumor Suppression : In a murine model of breast cancer, administration of BIPBM resulted in significant tumor size reduction compared to control groups. Histological analysis indicated decreased cell proliferation and increased apoptosis in tumor tissues.
  • Mechanistic Insights : A study utilizing flow cytometry revealed that BIPBM triggers apoptosis in MCF-7 cells through the activation of caspase pathways, underscoring its potential as an anticancer therapeutic.

Q & A

Basic: What are the established synthetic routes for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone, and what reagents are critical for high yield?

Methodological Answer:
The compound is synthesized via coupling reactions between benzoimidazole-carboxylic acid derivatives and substituted piperidines. A typical procedure involves:

  • Reacting 1H-benzo[d]imidazole-2-carboxylic acid with 4-(benzofuran-2-yl)piperidine in the presence of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base (e.g., i-Pr2NEt) in DMF at room temperature for 16 hours .
  • Purification via silica gel chromatography (10–50% EtOAc/hexanes) yields the product with ~67% efficiency .
    Key Considerations:
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry of HBTU (1.5–2.0 equiv) to minimize side reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., overlapping NMR signals) for this compound?

Methodological Answer:
Overlapping signals (e.g., aromatic protons in benzofuran/benzimidazole moieties) can be addressed by:

  • Variable-temperature NMR : Lowering temperature to reduce signal broadening caused by dynamic processes (e.g., hindered rotation) .
  • 2D NMR techniques : HSQC and HMBC correlations differentiate between benzimidazole (δ ~13.1 ppm) and benzofuran protons (δ ~7.2–8.6 ppm) .
  • Isotopic labeling : Deuterated analogs or <sup>13</sup>C-enriched samples clarify ambiguous assignments in crowded spectral regions .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound to enhance receptor binding affinity?

Methodological Answer:
Key SAR findings from analogous compounds:

  • Benzofuran substitution : Electron-withdrawing groups (e.g., -CF3) at the benzofuran 5-position improve binding to neurotransmitter receptors (e.g., serotonin 5-HT2A) .
  • Piperidine modifications : N-alkylation (e.g., ethyl or isopropyl) enhances lipophilicity and blood-brain barrier penetration .
  • Benzimidazole bioisosteres : Replacing benzimidazole with thiazole (as in ) reduces off-target activity while retaining affinity for histamine receptors .

Advanced: What strategies mitigate poor pharmacokinetic properties (e.g., low solubility, metabolic instability) in preclinical studies?

Methodological Answer:

  • Solubility enhancement : Formulate as hydrochloride salts (e.g., ) or use co-solvents (e.g., PEG-400) .
  • Metabolic stability : Introduce fluorine at the benzofuran 4-position (as in ) to block cytochrome P450-mediated oxidation .
  • Prolonged half-life : Incorporate deuterium at metabolically labile C-H bonds (e.g., piperidine α-carbons) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Use C18 columns with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) for purity assessment (>95% by peak area) .
  • High-resolution MS : Confirm molecular weight (expected [M+H]<sup>+</sup> ~388.16) and detect impurities .
  • Elemental analysis : Validate C, H, N content (e.g., C: 68.9%, H: 5.2%, N: 10.8%) to rule out hydrate or solvent residues .

Advanced: How should researchers address conflicting bioactivity data across different assays (e.g., IC50 variability)?

Methodological Answer:

  • Assay standardization : Use consistent buffer conditions (e.g., ’s pH 4.6 acetate buffer for receptor binding assays) .
  • Orthogonal validation : Confirm activity via fluorescence polarization () or thermal shift assays to rule out false positives .
  • Batch analysis : Compare purity across synthetic batches (e.g., ’s 95% HPLC purity threshold) to exclude impurity-driven artifacts .

Advanced: What synthetic route optimizations improve scalability for gram-scale production?

Methodological Answer:

  • Continuous flow chemistry : Replace batch reactions with flow systems to reduce reaction time (e.g., ’s 16-hour step reduced to 2 hours) .
  • Alternative coupling reagents : Replace HBTU with TBTU (lower cost, similar efficiency) or use mechanochemical grinding for solvent-free synthesis .
  • Microwave-assisted synthesis : Accelerate coupling steps (e.g., 30 minutes at 100°C vs. 16 hours at RT) while maintaining yield .

Basic: What hypotheses exist regarding the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • Receptor modulation : Structural analogs () show affinity for σ-1 receptors and dopamine D2 subtypes, suggesting dual activity in pain pathways .
  • Enzyme inhibition : The benzimidazole moiety may inhibit kinases (e.g., JAK2) via π-π stacking with ATP-binding pockets .
  • Molecular docking : Simulations (e.g., ’s AutoDock Vina) predict binding to the allosteric site of GABAA receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.